molecular formula C12H12F2N2O3 B4265974 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4265974
M. Wt: 270.23 g/mol
InChI Key: ZNCJXYYQHYIUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to be responsible for its potential use in treating Alzheimer's disease. It has also been shown to inhibit the activity of specific enzymes involved in cancer cell growth, leading to its potential use in cancer treatment.
Biochemical and Physiological Effects
5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, its inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which is involved in memory and learning. Its inhibition of specific enzymes involved in cancer cell growth leads to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of its advantages is its potential use in various fields of scientific research, including cancer research and Alzheimer's disease research. It has also shown promising results in animal models, making it a potential candidate for further research. However, its limitations include its potential toxicity and lack of data on its long-term effects. Additionally, its synthesis method is complex and requires specific starting materials and catalysts, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further study its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use in treating Alzheimer's disease and other neurological disorders. Additionally, further research is needed to understand its mechanism of action and potential toxicity. Overall, 5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in scientific research and has the potential to be a valuable compound in various fields of research.

properties

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-7-6-12(19,11(13)14)16(15-7)10(18)8-4-2-3-5-9(8)17/h2-5,11,17,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCJXYYQHYIUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(2-hydroxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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